(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride
Description
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride (CAS: 944897-49-8 or 1158250-28-2) is a benzoxazole-derived compound with a methoxy (-OCH₃) group at the 5-position and a methylamine (-CH₂NH₂) moiety at the 2-position, stabilized as a hydrochloride salt (C₉H₁₀N₂O₂·HCl, MW: 214.65 g/mol) . Its structure (Figure 1) confers unique electronic properties due to the electron-donating methoxy group, which enhances aromatic ring stability and influences solubility and reactivity. The compound is commercially available in high purity (98%) for research applications .
Properties
IUPAC Name |
(5-methoxy-1,3-benzoxazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8;/h2-4H,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNGLTRYHBKJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride typically involves the reaction of 5-methoxy-2-aminobenzoxazole with formaldehyde and hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Aqueous or organic solvents like ethanol
Catalysts: Acidic catalysts such as hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to maintain consistent reaction conditions
Purification steps: such as crystallization or recrystallization to obtain high-purity product
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the benzoxazole ring.
Substitution: Nucleophilic substitution reactions are common, especially at the amine group.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Formation of corresponding quinones
Reduction: Formation of reduced benzoxazole derivatives
Substitution: Formation of substituted amine derivatives
Scientific Research Applications
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and proteomics. The compound features a benzoxazole moiety with a methoxy group at the 5-position and an amino group linked via a methyl bridge to the benzoxazole ring, giving it unique chemical properties and potential biological activities.
Scientific Research Applications
This compound has a variety of applications in scientific research.
Fluorescent Tagging The benzoxazole moiety in this compound has fluorescent properties, making it valuable in proteomics research. Fluorescently tagged molecules can label specific proteins within cells, allowing visualization of their location, abundance, and interactions with other molecules.
Chemical Conjugation The methylamine group can introduce the molecule into biomolecules through chemical conjugation, enabling it to act as a probe for studying specific proteins or cellular processes.
Pharmacological Effects Compounds with structures similar to this compound exhibit various pharmacological effects.
Interaction Studies Interaction studies are crucial for understanding how this compound interacts with biological targets.
Related Compounds and Biological Activities
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzoxazole | Basic benzoxazole structure | Antimicrobial |
| 2-Amino-Benzothiazole | Benzothiazole ring with amino group | Anticancer |
| 5-Methoxybenzimidazole | Benzimidazole core with methoxy group | Neuroprotective |
Mechanism of Action
The mechanism of action of (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by:
Binding to active sites: on enzymes, altering their catalytic activity
Interacting with receptors: , influencing signal transduction pathways
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzoxazole Derivatives
(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methylamine Hydrochloride
- Structure : Chloro (-Cl) and methyl (-CH₃) substituents at positions 5 and 6, respectively (CAS: 1158570-31-0) .
- Key Differences: Electronic Effects: The chloro group is electron-withdrawing, reducing electron density on the benzoxazole ring compared to the methoxy analog. This may decrease nucleophilic reactivity but enhance stability under acidic conditions . Safety: GHS hazard data indicate stricter handling protocols for the chloro derivative compared to the methoxy analog .
[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methylamine Hydrochloride
Benzimidazole Analog
(5-Methoxy-1H-benzimidazol-2-yl)methanamine Dihydrochloride
Structural and Functional Analysis
Electronic and Steric Effects
- Methoxy vs. Chloro : Methoxy groups increase electron density, enhancing resonance stabilization, whereas chloro groups reduce it, affecting reaction kinetics in substitution or coupling reactions .
- Methyl Substituents : Steric hindrance from the 6-methyl group in the chloro analog may limit interactions in enzyme-binding pockets compared to the unsubstituted methoxy derivative .
Tabulated Comparison of Key Compounds
Research Implications
- Drug Discovery : The methoxy derivative’s electron-rich structure may favor interactions with serotonin or kinase targets, while chloro analogs could exhibit enhanced metabolic stability .
- Material Science : Benzoxazole derivatives are explored as fluorescent probes; substituent choice tunes emission wavelengths .
Biological Activity
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and neuroprotective effects. The compound is a derivative of benzoxazole, a class known for various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀ClN₂O₂, with a molecular weight of 214.65 g/mol. The structure features a methoxy group at the 5-position of the benzoxazole ring, which may influence its biological activity.
Antimicrobial Activity
Benzoxazole derivatives have been noted for their wide spectrum of antimicrobial activities. Studies indicate that compounds similar to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| This compound | Staphylococcus aureus | 16 µg/mL |
These results suggest that this compound could be effective against specific bacterial strains, highlighting its potential as an antimicrobial agent .
Anticancer Activity
Research indicates that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures show significant activity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines.
Case Study: Cytotoxicity in Cancer Cells
In a study examining the cytotoxic effects of benzoxazole derivatives:
- Cell Lines Tested : MCF-7, A549, PC3
- Results :
- MCF-7 cells showed a 70% reduction in viability at a concentration of 25 µM.
- A549 cells exhibited a similar response with an IC50 value of 20 µM.
These findings suggest that this compound may possess significant anticancer properties .
Neuroprotective Effects
Emerging research has also explored the neuroprotective potential of benzoxazole derivatives. Compounds in this class have been investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's.
The proposed mechanism involves the inhibition of neuroinflammation and oxidative stress pathways. Studies have shown that certain benzoxazole derivatives can reduce levels of pro-inflammatory cytokines and enhance neuronal survival in vitro.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylamine Group
The primary amine group in the methylamine moiety acts as a nucleophile, enabling reactions with electrophilic partners.
Key Reactions:
-
Amide Formation : The compound reacts with carboxylic acids under coupling conditions. For example, in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) , it forms amides with carboxylic acids in solvents like DMF or dichloromethane (DCM) .
-
Alkylation : While direct examples are not explicitly documented in the sources, analogous benzoxazole derivatives undergo alkylation reactions with alkyl halides under basic conditions .
Representative Conditions:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Amide Coupling | EDCl, HOBt, DMF, DIEA, room temperature | Benzoxazole-linked amide |
Acid-Base Reactivity
The hydrochloride salt form allows for pH-dependent deprotonation, influencing its reactivity:
-
Deprotonation : In basic media (e.g., with N,N-diisopropylethylamine (DIEA) ), the methylamine group is deprotonated, enhancing its nucleophilicity for subsequent reactions .
-
Stability : The compound remains stable under mildly acidic to neutral conditions but may decompose under strongly acidic or basic environments .
Comparative Analysis of Related Compounds
Structural analogs highlight trends in reactivity:
| Compound | Key Reaction | Outcome | Source |
|---|---|---|---|
| 2-(Piperidin-1-yl)benzoxazole | Amide coupling with EDCl/HOBt | Bioactive carboxamides | |
| 5-Methoxy-N,N-dimethyltryptamine | Reduction with LiAlH (LAH) | Amine formation from amides |
Synthetic and Functional Implications
-
Proteomics Applications : The methylamine group facilitates bioconjugation with biomolecules (e.g., proteins), while the benzoxazole moiety’s fluorescence aids in tracking interactions .
-
Pharmacological Relevance : Analogous compounds exhibit receptor-binding activity (e.g., 5-HT modulation), suggesting potential bioactivity for this compound .
Q & A
Q. What are the recommended synthetic routes for (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride?
A two-step approach is commonly employed:
- Step 1 : Synthesis of the benzoxazole core via cyclization of 2-amino-4-methoxyphenol with a suitable carbonyl source (e.g., triphosgene or acetic anhydride) under reflux conditions.
- Step 2 : Introduction of the methylamine group via nucleophilic substitution or reductive amination. The hydrochloride salt is typically formed by treating the free base with HCl in anhydrous ethanol . Note: For analogous compounds, Hofmann rearrangement or formaldehyde-ammonium chloride reactions have been adapted (see methylamine hydrochloride synthesis in ).
Q. How can the purity and structural integrity of this compound be validated?
- Purity : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity >98%.
- Structural Confirmation :
- NMR : Compare H and C spectra to computational predictions (e.g., DFT) for the benzoxazole and methoxy groups.
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 198.6 (free base) and [M+Cl] at m/z 214.6 (hydrochloride).
- Elemental Analysis : Match experimental C, H, N, Cl values to theoretical calculations .
Q. What solvents and storage conditions ensure stability?
- Solubility : Soluble in DMSO, methanol, and water (limited). Insoluble in non-polar solvents (e.g., hexane).
- Stability : Store at −20°C in anhydrous conditions (hygroscopic). Degradation occurs above 40°C; monitor via TGA (weight loss onset ~150°C) .
Advanced Research Questions
Q. How does the methoxy group influence the compound’s electronic properties and reactivity?
- Electronic Effects : The methoxy group at position 5 donates electron density via resonance, stabilizing the benzoxazole ring and altering nucleophilic/electrophilic sites. Computational studies (e.g., NBO analysis) can quantify charge distribution.
- Reactivity Impact : Enhanced stability under acidic conditions compared to non-methoxy analogs. Reactivity in cross-coupling reactions (e.g., Suzuki) may require tailored catalysts (e.g., Pd(OAc)/SPhos) .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Crystallization Issues : Low solubility in common solvents and polymorphism due to hydrochloride salt formation.
- Solutions :
- Use slow vapor diffusion (e.g., ethanol/water mixture) to grow single crystals.
- Employ SHELXL for structure refinement, leveraging high-resolution X-ray data (λ = 0.71073 Å) and anisotropic displacement parameters. Twinning analysis may be required if diffraction patterns show overlaps .
Q. How can conflicting solubility data in polar solvents be resolved?
- Methodological Approach :
- Dynamic Light Scattering (DLS) : Detect aggregation states in aqueous solutions.
- pH-Solubility Profile : Adjust pH (2–7) to identify optimal solubility regions. At pH <3, protonation of the amine group increases aqueous solubility .
Q. What mechanistic insights explain its stability under thermal stress?
- Thermogravimetric Analysis (TGA) : Decomposition occurs via two pathways:
- Stage 1 (150–200°C) : Loss of HCl, forming the free base.
- Stage 2 (>200°C) : Benzoxazole ring fragmentation.
Methodological Considerations
- Contradictory Data : Discrepancies in melting points or spectral data may arise from polymorphic forms or residual solvents. Use PXRD and H NMR (DMSO-d) to identify impurities .
- Advanced Characterization : Pair experimental data (e.g., SC-XRD) with ab initio molecular dynamics simulations to predict solid-state behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
